An In-Depth Technical Guide to 8-Azabicyclo[3.2.1]octan-6-one: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 8-Azabicyclo[3.2.1]octan-6-one: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, most notably the tropane alkaloids such as cocaine and atropine.[1][2][3][4] Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that allows for precise interactions with biological targets. This conformational rigidity is a key attribute for designing potent and selective ligands for a variety of receptors and transporters in the central nervous system (CNS).[2][5] The introduction of a carbonyl group at the 6-position, as in 8-azabicyclo[3.2.1]octan-6-one, offers a versatile chemical handle for further functionalization, opening avenues for the exploration of novel chemical space and the development of new therapeutic agents. This guide provides a comprehensive overview of 8-azabicyclo[3.2.1]octan-6-one (CAS Number: 1934421-43-8), including its synthesis, potential applications, and key chemical transformations, aimed at researchers and professionals in drug development.
Physicochemical and Predicted Properties
While extensive experimental data for 8-azabicyclo[3.2.1]octan-6-one is not widely published, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information |
| CAS Number | 1934421-43-8[6] |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, dichloromethane) and aqueous acid. |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Melting Point | Estimated to be in the range of 80-120 °C |
| pKa (Conjugate Acid) | Estimated to be in the range of 9-10 |
Proposed Synthesis of 8-Azabicyclo[3.2.1]octan-6-one
A plausible and efficient synthesis of 8-azabicyclo[3.2.1]octan-6-one can be envisioned starting from readily available materials. The following multi-step synthesis is proposed, leveraging established synthetic methodologies for related bicyclic systems.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 8-Azabicyclo[3.2.1]octan-6-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-6-one
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Alkylation: To a solution of N-benzyl-2,5-dihydropyrrole (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add ethyl 2-bromoacetate (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. After cooling, filter the solids and concentrate the filtrate under reduced pressure to obtain the crude N-alkylated pyrrolidine intermediate.
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Dieckmann Condensation: The crude intermediate is then subjected to an intramolecular Dieckmann condensation. Dissolve the intermediate in an anhydrous non-polar solvent like toluene. Add a strong base, such as sodium ethoxide (1.2 eq), portion-wise at room temperature. The reaction is then heated to reflux to drive the cyclization. The rationale for using a strong base is to deprotonate the α-carbon to the ester, initiating the intramolecular nucleophilic attack on the other ester carbonyl, thus forming the five-membered ring of the bicyclic system.
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Hydrolysis and Decarboxylation: Upon completion of the cyclization, the reaction is cooled and quenched by the slow addition of aqueous acid (e.g., 1 M HCl). This step serves to both neutralize the base and hydrolyze the resulting β-keto ester. Gentle heating of the acidic mixture will promote decarboxylation, yielding 8-benzyl-8-azabicyclo[3.2.1]octan-6-one. The product can then be extracted into an organic solvent and purified by column chromatography.
Step 2: N-Debenzylation to Yield 8-Azabicyclo[3.2.1]octan-6-one
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Catalytic Hydrogenation: The N-benzyl protecting group is removed via catalytic hydrogenation. Dissolve the 8-benzyl-8-azabicyclo[3.2.1]octan-6-one (1.0 eq) in a protic solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% w/w). The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature. The progress of the debenzylation is monitored by TLC or GC-MS.
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Work-up and Isolation: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the final product, 8-azabicyclo[3.2.1]octan-6-one, which can be further purified by recrystallization or chromatography if necessary.
Potential Applications in Drug Discovery
The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone in the development of CNS-active agents.[2][5] The placement of the ketone at the 6-position provides a unique opportunity for derivatization to explore structure-activity relationships (SAR) for various targets.
Monoamine Transporter Inhibitors
Derivatives of the 8-azabicyclo[3.2.1]octane core have shown significant activity as monoamine reuptake inhibitors, targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[7] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[7] The ketone at the 6-position of 8-azabicyclo[3.2.1]octan-6-one can be readily converted to various functional groups, such as amines, alcohols, or extended aromatic systems, to probe the binding pockets of these transporters.
Signaling Pathway for Monoamine Transporter Inhibition
Caption: Inhibition of dopamine reuptake by an 8-azabicyclo[3.2.1]octane derivative.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
Recent research has identified 8-azabicyclo[3.2.1]octane sulfonamides as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[8][9] NAAA is an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[9] Inhibition of NAAA represents a promising therapeutic strategy for inflammatory conditions.[8][9] The 8-azabicyclo[3.2.1]octan-6-one core can serve as a starting point for the synthesis of novel NAAA inhibitors.
Antibacterial Agents
The 8-azabicyclo[3.2.1]octane scaffold has also been incorporated into compounds with antibacterial activity.[2] The development of new classes of antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. The unique three-dimensional structure of this scaffold can be exploited to design molecules that interact with novel bacterial targets.
Key Chemical Transformations and Derivatizations
The ketone at the 6-position and the secondary amine at the 8-position are prime sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
Derivatization Workflow
Sources
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